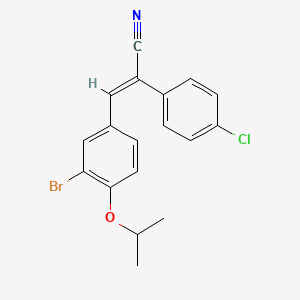

![molecular formula C13H12BrN5O2 B4628659 methyl 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4628659.png)

methyl 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves multiple steps starting from basic pyrazole compounds. For instance, the synthesis of related heterocycles from ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate showcases the complexity of such synthetic pathways (Youssef et al., 2013). Additionally, the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives indicates the precision required in directing the substitutions on the pyrimidine ring to achieve desired compounds (Drev et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, including the target compound, is characterized by the fusion of pyrazole and pyrimidine rings. This unique structure contributes to the compound's reactivity and potential interactions with biological targets. For instance, the analysis of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate provides insights into the intramolecular interactions that may influence the behavior of similar compounds (Wu et al., 2005).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, highlighting their versatility. For example, the bromination of these compounds indicates their reactivity towards halogenation, a crucial step in further functionalization (Martins et al., 2009). Additionally, the ability to undergo regioselective reactions opens up pathways for the synthesis of a wide range of derivatives with potential applications in various fields.

Physical Properties Analysis

The physical properties of methyl 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. Although specific data on this compound might not be readily available, the analysis of similar compounds provides a basis for understanding the factors that influence these properties.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are crucial for understanding the behavior of methyl 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate in various environments. Studies on related compounds, such as the reactivity of substituted pyrazolo[1,5-a]pyrimidines, offer insights into the chemical behavior of this class of compounds (Chimichi et al., 1996).

Aplicaciones Científicas De Investigación

Anticancer and Anti-inflammatory Applications

Compounds structurally related to methyl 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. The synthesis of a series of derivatives led to compounds with notable cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as inhibition of 5-lipoxygenase, suggesting their potential in cancer therapy and inflammation control (Rahmouni et al., 2016).

Antiviral and Antitumor Activities

Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine ribonucleosides, demonstrating significant antiviral activity against measles and moderate antitumor activity against leukemia cell lines. This highlights the compound's potential in developing new therapeutic agents against viral infections and cancer (Petrie et al., 1985).

Biological Activity Against Bacteria and Fungi

Derivatives of the mentioned compound have shown excellent biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, indicating their potential as effective antimicrobial agents (Youssef et al., 2011).

Solvatochromic Properties and Antimicrobial Activities

Research into diazo dyes derived from pyrazolo[1,5-a]pyrimidine has revealed their solvatochromic properties and significant antimicrobial efficacy against various bacteria and fungi. These compounds have also demonstrated excellent antioxidant activities, suggesting their potential in a wide range of applications including as antimicrobial and antioxidant agents (Şener et al., 2017).

Synthesis Methodologies

Studies have also focused on the synthesis methodologies of pyrazolo[1,5-a]pyrimidine derivatives, including the use of ultrasound irradiation, which offers a more efficient and environmentally friendly approach compared to traditional methods. Such advancements in synthetic techniques could facilitate the development of new compounds with potential biological activities (Buriol et al., 2013).

Propiedades

IUPAC Name |

methyl 3-bromo-5-(1-ethylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN5O2/c1-3-18-5-4-9(17-18)10-6-11(13(20)21-2)19-12(16-10)8(14)7-15-19/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCSYQGQZJVBIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C2=NC3=C(C=NN3C(=C2)C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-5-(1-ethyl-1H-pyrazol-3-YL)pyrazolo[1,5-A]pyrimidine-7-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4628588.png)

![methyl 2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4628596.png)

![methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(4-cyclohexylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4628604.png)

![2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4628615.png)

![3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4628621.png)

![ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B4628625.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B4628627.png)

![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4628632.png)

![2-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4628642.png)

![{2-[(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4628648.png)

![N-{2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4628664.png)

![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4628673.png)